5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Description
5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound featuring a fused imidazole-pyridine core substituted with a trifluoromethyl (-CF₃) group at position 5 and an amine (-NH₂) at position 2. This scaffold is prevalent in medicinal chemistry due to its structural rigidity, hydrogen-bonding capability, and tunable electronic properties. The CF₃ group enhances metabolic stability, lipophilicity, and bioavailability, making it a critical pharmacophore in drug discovery .
Properties
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-2-1-3-7-13-4-6(12)14(5)7/h1-4H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJXFAHULNPHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing via Acid-Catalyzed Reactions
A primary route involves the cyclocondensation of 2-aminopyridine derivatives with α-halo ketones or aldehydes. For example, 3-(trifluoromethyl)pyridin-2-amine reacts with 2-phenylacetaldehyde under sulfur-mediated conditions to form the imidazo[1,2-a]pyridine core. This method, reported by the Royal Society of Chemistry, employs sulfur powder as a cyclization promoter in dichloroethane (DCE), yielding 41% of the target product after silica gel chromatography. The trifluoromethyl group’s electron-withdrawing nature necessitates extended reaction times (12–24 hours) compared to electron-donating substituents.
Bi(OTf)₃-Catalyzed Ritter-Type Reactions
Bismuth triflate (Bi(OTf)₃) catalyzes Ritter-type reactions between 2-aminopyridines and nitriles. In one protocol, 2-aminopyridine reacts with acetonitrile in the presence of p-TsOH·H₂O at 150°C, forming the imidazo[1,5-a]pyridine scaffold. While this method achieves moderate yields (30–50%), it requires high temperatures and inert conditions to prevent decomposition of the trifluoromethyl group.
Multicomponent Reactions (MCRs) for Streamlined Synthesis
Groebke–Blackburn–Bienaymé Reaction (GBB-3CR)
The GBB-3CR enables one-pot synthesis by combining 2-aminopyridine, aldehydes, and isocyanides. For 5-(trifluoromethyl) derivatives, 4-(trifluoromethyl)benzaldehyde serves as the aldehyde component. Scandium triflate (Sc(OTf)₃) catalyzes the reaction at 80°C, achieving a 35% yield after recrystallization. The trifluoromethyl group’s electron-withdrawing properties reduce reaction efficiency compared to methoxy- or methyl-substituted aldehydes (50–60% yields).
Table 1: Comparative Yields in GBB-3CR with Different Aldehydes
| Aldehyde Substituent | Yield (%) | Catalyst |
|---|---|---|
| CF₃ | 35 | Sc(OTf)₃ |
| OCH₃ | 58 | p-TsOH |
| CH₃ | 55 | Sc(OTf)₃ |
Sulfur-Promoted Cyclization
Sulfur-mediated three-component reactions offer an alternative pathway. A mixture of 2-aminopyridine, trifluoromethyl ketone, and elemental sulfur in DCE at 110°C generates the imidazo[1,2-a]pyridine core via thioamide intermediates. This method avoids expensive catalysts but requires stringent temperature control to prevent polysulfide by-products.
Post-Functionalization Approaches
Directed C–H Amination
Functionalizing pre-formed imidazo[1,2-a]pyridines represents a late-stage strategy. Palladium-catalyzed C–H amination using t-BuONa and xantphos introduces the amine group at the 3-position. Starting from 5-(trifluoromethyl)imidazo[1,2-a]pyridine, this method achieves 60–70% yields but necessitates anhydrous conditions and costly Pd₂(dba)₃ catalysts.
Reductive Amination
Reductive amination of 3-keto intermediates provides another route. For example, 5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-one reacts with ammonium acetate and NaBH₃CN in methanol, yielding the amine derivative in 45% yield. While operationally simple, over-reduction to secondary amines remains a challenge, requiring careful stoichiometric control.
Spectroscopic Validation and Purification
Structural Confirmation via NMR and HRMS
Post-synthesis characterization is critical for verifying the trifluoromethyl and amine groups. ¹H NMR spectra typically show a singlet at δ 7.2–7.4 ppm for the imidazole proton, while ¹⁹F NMR confirms the CF₃ group with a quartet near δ -63 ppm. High-resolution mass spectrometry (HRMS) matches the molecular ion peak to the theoretical m/z of 201.15 (C₈H₆F₃N₃).
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane (1:1 to 1:3) is standard for isolating the product. Reverse-phase HPLC further purifies batches intended for biological testing, ensuring >95% purity.
Challenges and Optimization Strategies
Electron-Withdrawing Effects of CF₃
The trifluoromethyl group destabilizes reaction intermediates, necessitating higher catalyst loadings or prolonged reaction times. For instance, Bi(OTf)₃ concentrations must increase from 5 mol% to 10 mol% to compensate for reduced nucleophilicity in CF₃-containing substrates.
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities. The trifluoromethyl group enhances the metabolic stability and bioavailability of these compounds .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Positional Isomers
- 7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine ():
This isomer shifts the CF₃ group to position 5. While the core structure remains identical, positional differences alter electronic distribution and steric interactions. For example, the 7-CF₃ derivative may exhibit distinct binding affinities in biological targets compared to the 5-CF₃ analog due to altered dipole moments and spatial orientation .
Substituent Variations
- N-Cyclohexyl-2-(5-nitrofuran-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine (4c) (): Substitution at position 2 with a nitrofuran group introduces additional hydrogen-bonding sites and redox-active properties.
- N-t-Butyl-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine ():
The phenylethynyl group at position 2 extends π-conjugation, increasing planarity and interaction with hydrophobic enzyme pockets. This modification has been explored in HIV-1 reverse transcriptase inhibition .
Crystal Structure Comparisons ():
- N-t-Butyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine : The methoxy group at the para position of the phenyl ring increases electron density, enhancing π-π stacking interactions.
- N-t-Butyl-2-(4-(dimethylamino)phenyl)imidazo[1,2-a]pyridin-3-amine: The dimethylamino group introduces a strong electron-donating effect, altering solubility and binding kinetics.
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects : The CF₃ group at position 5 reduces electron density at the pyridine ring, stabilizing negative charges in transition states during enzymatic interactions .
- Lipophilicity: LogP values for CF₃-substituted derivatives are typically 1.5–2.5 higher than non-fluorinated analogs, enhancing membrane permeability .
Key Research Findings
Synthetic Efficiency : The GBB reaction () offers superior yields (60–85%) compared to traditional methods, with microwave assistance reducing reaction times by 50% .
Biological Selectivity : Substituent position (e.g., 5-CF₃ vs. 7-CF₃) significantly impacts target engagement. For example, 5-CF₃ derivatives show higher antimicrobial activity, while 7-CF₃ analogs may favor antiviral applications .
Catalyst Reusability : The βCD-IL@M-Starch catalyst () maintained >90% activity over 10 cycles, highlighting sustainability advantages .
Biological Activity
5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies to provide a comprehensive overview.
Overview of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocycles known for their pharmacological properties. They have been associated with activities such as analgesic , anticancer , anti-inflammatory , and antimicrobial effects. Notably, several marketed drugs incorporate this scaffold, highlighting its therapeutic potential .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 = 4.92 μM
- HepG2 (liver cancer) : IC50 = 6.91 μM
- A549 (lung cancer) : IC50 = 3.71 μM
These values suggest that the compound may be effective against multiple types of cancer cells, making it a candidate for further development in oncology .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) studies revealed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 4 |
| Pseudomonas aeruginosa | 32 |
These results indicate that this compound has the potential to serve as an effective antimicrobial agent .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models indicated that it effectively reduced inflammation with an inhibition percentage comparable to standard anti-inflammatory drugs like indomethacin . The specific mechanisms through which this compound exerts its anti-inflammatory effects are still under investigation.
The biological activities of this compound are believed to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Targeting Specific Pathways : Molecular docking studies suggest that it binds effectively to targets such as Phospholipase A2 (PLA2), which is crucial in inflammatory responses .
Case Studies and Research Findings
Case Study 1 : A study investigating the anticancer effects of imidazopyridine derivatives found that modifications in the trifluoromethyl group significantly enhanced cytotoxicity against various cancer cell lines. The study concluded that structural optimization could lead to more potent derivatives .
Case Study 2 : Another research focused on the antimicrobial properties of imidazopyridines highlighted that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant bacterial strains. This finding underscores the importance of chemical modifications in developing new antimicrobial agents .
Q & A
Q. What are the established synthetic routes for 5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine, and how can reaction conditions be optimized?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization strategies or modifications of preformed scaffolds. For example:
- Mannich reaction : Introducing substituents at the C-3 position of the imidazo[1,2-a]pyridine core via Mannich bases (e.g., morpholine or phenylamino groups) can enhance selectivity and potency .
- Metal-catalyzed cross-coupling : Palladium or copper catalysts enable functionalization of the pyridine or imidazole rings, particularly for introducing trifluoromethyl groups or aryl substituents .
- Solvent optimization : Reactions in ethanol or methanol under reflux conditions (60–80°C) are common, with catalyst-free protocols yielding moderate to high purity (≥95%) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR are essential for verifying substituent positions and ring connectivity. For example, the trifluoromethyl group () shows distinct F NMR signals near -60 to -70 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Accurate mass measurements confirm molecular formula integrity (e.g., CHFN for the target compound) .
- X-ray crystallography : Used sparingly due to challenges in obtaining single crystals, but provides definitive proof of stereochemistry in complex derivatives .
Q. How is the in vitro biological activity of this compound typically evaluated?
- Enzyme inhibition assays : For COX-2 inhibitors, IC values are determined using purified enzyme isoforms (COX-1/COX-2) and colorimetric substrates (e.g., prostaglandin analogs). Selectivity indices (COX-2/COX-1) >100 indicate high specificity .
- Cell viability assays : Anticancer potential is assessed via MTT or resazurin-based assays, with IC values compared against reference drugs like doxorubicin .
Advanced Research Questions
Q. How do structural modifications at the C-3 and pyridine positions influence bioactivity?
- C-3 substituents : Bulky groups (e.g., morpholine) enhance COX-2 selectivity by occupying hydrophobic pockets in the enzyme’s active site. Conversely, smaller groups (e.g., methyl) reduce steric hindrance but may lower potency .
- Pyridine functionalization : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability and membrane permeability, critical for in vivo efficacy .
- SAR (Structure-Activity Relationship) studies : Systematic substitution with halogens, alkoxy, or sulfonyl groups at the pyridine ring can reveal trends in binding affinity and pharmacokinetics .
Q. How can conflicting data between synthetic yields and biological activity be resolved?
- Purity validation : Use HPLC or LC-MS to rule out impurities (e.g., unreacted intermediates or byproducts) that may skew bioactivity results .
- Reaction reproducibility : Standardize solvent purity, catalyst loading (e.g., 5 mol% Pd(PPh)), and temperature gradients to minimize batch-to-batch variability .
- Orthogonal assays : Cross-validate enzyme inhibition data with cell-based models to distinguish direct target effects from off-target interactions .
Q. What strategies mitigate instability of this compound in aqueous media?
- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis of the imidazole ring .
- Buffered solutions : Use phosphate-buffered saline (PBS, pH 7.4) with ≤10% DMSO for in vitro studies to maintain solubility without degradation .
- Protecting groups : Temporarily introduce tert-butoxycarbonyl (Boc) groups at reactive amine sites during synthesis, followed by deprotection under mild acidic conditions .
Methodological Notes
- Synthetic protocols : Prioritize metal-catalyzed routes for scalability, but optimize reaction times (e.g., 12–24 hours) to balance yield and cost .
- Data interpretation : Use computational tools (e.g., molecular docking) to rationalize SAR findings and guide further modifications .
- Safety : Adhere to OSHA guidelines for handling trifluoromethyl-containing compounds, including fume hood use and PPE (gloves, lab coats) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
